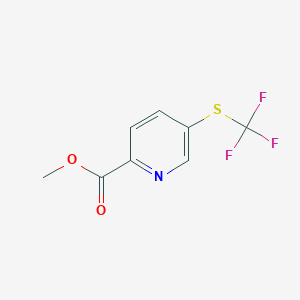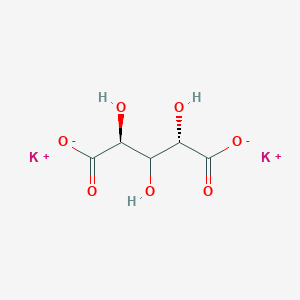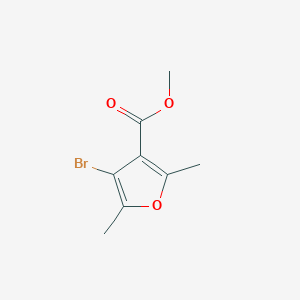
Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate: is an organic compound belonging to the class of furan derivatives. It is characterized by a furan ring substituted with bromine, methyl, and carboxylate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2,5-dimethylfuran-3-carboxylate typically involves the bromination of 2,5-dimethylfuran followed by esterification. One common method includes the reaction of 2,5-dimethylfuran with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position. This is followed by the esterification of the resulting brominated furan with methanol and a suitable acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include azido, thiol, or amino derivatives.
Oxidation: Products include furanones or other oxidized furan derivatives.
Reduction: Products include the corresponding alcohols.
Applications De Recherche Scientifique
Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-2,5-dimethylfuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and ester groups play crucial roles in its reactivity and interaction with molecular targets .
Comparaison Avec Des Composés Similaires
Methyl 2,5-dimethylfuran-3-carboxylate: Lacks the bromine atom, leading to different reactivity and applications.
Ethyl 4-bromo-2,5-dimethylfuran-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.
Uniqueness: Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for developing new pharmaceuticals .
Propriétés
Formule moléculaire |
C8H9BrO3 |
|---|---|
Poids moléculaire |
233.06 g/mol |
Nom IUPAC |
methyl 4-bromo-2,5-dimethylfuran-3-carboxylate |
InChI |
InChI=1S/C8H9BrO3/c1-4-6(8(10)11-3)7(9)5(2)12-4/h1-3H3 |
Clé InChI |
JAIPAAKMRNBXOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(O1)C)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



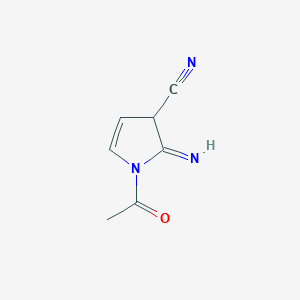

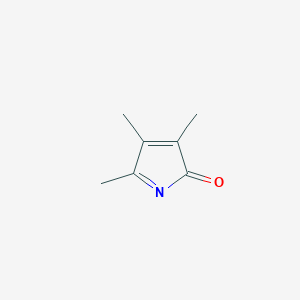
![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
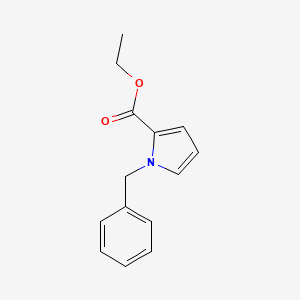
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
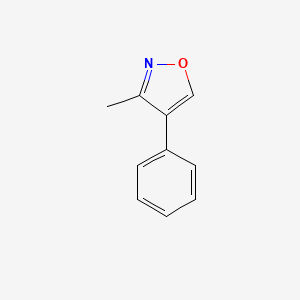
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
